2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758147
InChI: InChI=1S/C18H14N4O2/c23-17(20-15-7-3-6-14-13(15)8-9-19-14)10-16-11-4-1-2-5-12(11)18(24)22-21-16/h1-9,19H,10H2,(H,20,23)(H,22,24)
SMILES:
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide

CAS No.:

Cat. No.: VC14758147

Molecular Formula: C18H14N4O2

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide -

Specification

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
IUPAC Name N-(1H-indol-4-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Standard InChI InChI=1S/C18H14N4O2/c23-17(20-15-7-3-6-14-13(15)8-9-19-14)10-16-11-4-1-2-5-12(11)18(24)22-21-16/h1-9,19H,10H2,(H,20,23)(H,22,24)
Standard InChI Key HZMXQVFEQWTGOK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=CC4=C3C=CN4

Introduction

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that combines structural elements of phthalazine and indole. This unique combination confers specific chemical properties and biological activities, making it a subject of interest in medicinal chemistry. The compound features a hydroxyl group attached to a phthalazine ring linked to an indole moiety via an acetamide functional group.

Synthetic Approaches

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide typically involves several steps, including:

  • Preparation of Phthalazine Derivative: This involves synthesizing or obtaining a 4-hydroxyphthalazine derivative.

  • Indole Derivative Preparation: Preparing the indole moiety, specifically the 1H-indol-4-yl component.

  • Acetamide Formation: Linking the phthalazine and indole components via an acetamide bond.

Interaction Studies

Interaction studies involving 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide focus on its binding affinity with various biological targets. These interactions are crucial for understanding its potential therapeutic applications.

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